Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPYVWHLDMBWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715749 | |
| Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-97-8 | |
| Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiophene and Pyridine Precursors
A common approach involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate under basic conditions. This method aligns with protocols observed in U.S. Patent US20070293533A1 for related compounds, where cyclization is catalyzed by potassium carbonate in dimethylformamide (DMF) at 100°C under nitrogen. The hydroxyl group at position 3 may arise from hydrolysis of a protected intermediate or direct incorporation via a hydroxyl-containing precursor.
Key Reaction Parameters :
-
Temperature: 80–120°C
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Solvent: Anhydrous DMF or acetonitrile
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Base: Potassium carbonate or triethylamine
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Reaction Time: 12–24 hours
Post-Cyclization Functionalization
An alternative route involves synthesizing a non-hydroxylated thienopyridine core followed by hydroxylation. For example, electrophilic aromatic substitution using hydroxylamine or oxidation of a methylthio group could introduce the hydroxyl moiety. This method requires precise control over regioselectivity to avoid byproducts.
Optimization of Reaction Conditions
Optimizing yield and purity in thienopyridine synthesis demands careful adjustment of variables:
Solvent Selection
Polar aprotic solvents like DMF enhance solubility of intermediates but may complicate purification. Switching to acetonitrile or ethyl acetate improves isolation efficiency without sacrificing reactivity.
Temperature and Atmosphere
Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition. Inert atmospheres (nitrogen/argon) prevent oxidation of sensitive functional groups, particularly the hydroxyl group.
Catalysis
Palladium catalysts, as described in cross-coupling reactions for analogous compounds, could reduce reaction times. For instance, Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings at 60–80°C, though applicability to hydroxylated systems remains untested.
Industrial-Scale Production Considerations
Scaling laboratory synthesis to industrial production introduces challenges:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat distribution and reduces side reactions. A hypothetical setup might involve:
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Stage 1 : Precursor mixing at 25°C
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Stage 2 : Cyclization at 100°C in a coiled tube reactor
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Stage 3 : In-line extraction and purification
Waste Management
DMF recovery via distillation and magnesium sulfate reuse in drying steps are critical for cost-effectiveness and environmental compliance.
Analytical Characterization
Confirming the structure of this compound requires multimodal analysis:
Spectroscopic Methods
-
¹H NMR : Expected signals include a singlet for the methyl ester (δ 3.8–4.1 ppm) and a broad peak for the hydroxyl proton (δ 5.2–5.5 ppm).
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¹³C NMR : The ester carbonyl appears near δ 165–170 ppm, while aromatic carbons resonate between δ 110–150 ppm.
Chromatographic Purity Assessment
HPLC with a C18 column (UV detection at 254 nm) typically achieves >98% purity. Mobile phases of acetonitrile/water (70:30) are standard.
Chemical Reactions Analysis
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Methyl 3-bromopicolinate, Methyl thioglycolate | Reflux in acetonitrile | 35% |
| 2 | Acetic acid, Water (pH=4) | Room temperature | Not specified |
Nucleophilic Substitution Reactions
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can undergo nucleophilic substitution reactions due to the presence of electrophilic centers in its structure. The thiomethyl group is particularly reactive and can be substituted by various nucleophiles.
Example Reaction:
- Thiomethyl Group Substitution : The thiomethyl group can be replaced by amines or alcohols under basic conditions, which can lead to the formation of new derivatives with varied biological activities.
Electrophilic Aromatic Substitution
The aromatic nature of the thieno-pyridine ring allows for electrophilic aromatic substitution reactions. The hydroxyl group at position 3 enhances the electron density on the ring, making it more susceptible to electrophilic attack.
Example Reaction:
- Halogenation : Electrophilic bromination or chlorination can occur at positions ortho or para to the hydroxyl group when treated with bromine or chlorine in an acidic medium.
Potential Biological Activities
Research indicates that derivatives of this compound exhibit promising antitumor activity against specific cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231) and (MDA-MB-468). The compound's mechanism may involve inhibition of cell proliferation and induction of apoptosis in tumor cells while showing minimal toxicity towards non-tumorigenic cells .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and developing new anti-inflammatory drugs.
Medicine: Its potential therapeutic effects are being investigated for conditions such as arthritis and other inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves its interaction with molecular targets involved in inflammation. It is believed to inhibit the activity of certain enzymes and signaling pathways that play a role in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of cytokines and other inflammatory mediators .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Reactivity: Hydroxyl and amino groups enhance solubility and serve as sites for further functionalization (e.g., bromination, azide formation) . Bromo and azido derivatives are pivotal in cross-coupling reactions .
- Bioactivity: Amino-substituted analogs (e.g., Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate) are precursors for neuroactive or antitumor agents, while hydroxyl derivatives may modulate pharmacokinetic properties .
Physicochemical Properties
| Property | This compound | Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate | Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 215°C (decomposes) |
| Solubility | Moderate in polar solvents (DMSO, methanol) | High in DMSO | Low in water, soluble in DCM |
| Stability | Sensitive to oxidation | Air-stable | Light-sensitive |
Notes:
Medicinal Chemistry
- Anticancer Agents: Methyl 5-methyl-3-aminothieno[2,3-b]pyridine-2-carboxylate demonstrated inhibitory activity against kinase enzymes in preclinical studies .
Materials Science
- Coordination Polymers : Bromo and azido derivatives serve as ligands for transition metals, forming frameworks with luminescent properties .
Biological Activity
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and potential anticancer properties. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.
This compound exhibits various biochemical properties that make it a candidate for further pharmacological studies. Its structure allows for interactions with several biological targets, notably enzymes involved in inflammatory processes.
Key Interactions:
- Enzymatic Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in the synthesis of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation-related pathways.
- Cell Signaling Modulation: It influences key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses and inflammation.
The mechanism of action for this compound involves several molecular interactions:
- Enzyme Binding: The compound binds to the active sites of COX and LOX, inhibiting their activity and subsequently reducing the production of inflammatory mediators.
- Cytokine Modulation: Preliminary studies suggest that it may modulate cytokine activity, further influencing inflammatory responses.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study highlighted its potential in treating conditions such as arthritis by reducing inflammation markers in vitro and in vivo models.
Anticancer Potential
Recent investigations have also focused on the anticancer effects of this compound. For instance, a study evaluated its effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that:
- Growth Inhibition: The compound significantly inhibited cell proliferation with a GI50 concentration of approximately 13 μM.
- Cell Cycle Arrest: Treatment with the compound resulted in an increased percentage of cells in the G0/G1 phase and a decrease in S phase cells, suggesting a potential mechanism for its anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate | Structure | Contains a methyl group at position 3 |
| 3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid | Structure | Lacks the methyl ester functionality |
| Thienopyridine derivatives | Various | Broader range of biological activities but may lack specificity |
This comparison highlights how this compound's unique combination of functional groups confers distinct biological activities compared to other thienopyridine derivatives.
Case Studies
-
Inflammation Studies:
- A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
- Cancer Research:
Q & A
Q. What are the common synthetic routes for Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of thiophene and pyridine precursors. For example, a multi-step approach may include:
Cyclocondensation : Reacting thiophene derivatives with pyridine-containing intermediates under reflux with catalysts like acetic acid or palladium .
Esterification : Introducing the methyl ester group via nucleophilic acyl substitution using methanol and acid catalysts .
- Optimization : Yield and purity can be improved by controlling temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify functional groups (e.g., hydroxyl at δ 5.2–5.5 ppm, ester carbonyl at δ 165–170 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include high-resolution data (d-spacing < 0.8 Å) and twinning correction for complex crystals .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous buffers, use co-solvents (e.g., 10% DMSO in PBS) .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation of the hydroxyl group. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How does the 3-hydroxyl group influence biological activity compared to analogs (e.g., 3-amino or 3-methyl derivatives)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The hydroxyl group enhances hydrogen bonding with target proteins (e.g., kinase active sites). Compare cytotoxicity using HepG2 cells (MTT assay) for 3-hydroxy vs. 3-amino derivatives. In one study, 3-amino analogs showed IC50 values ~10 μM, while hydroxyl groups may alter logP and membrane permeability .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity differences .
Q. What strategies resolve contradictions between QSAR predictions and experimental cytotoxicity data?
- Methodological Answer :
- Data Reconciliation :
Validate QSAR models with additional descriptors (e.g., Hammett constants for substituent effects).
Re-test compounds under standardized conditions (e.g., 48-hour exposure, 5% CO2) to rule out assay variability .
- Example : In a study on methyl 3-aminothieno derivatives, QSAR-predicted IC50 values diverged by ±15% from experimental data; recalibration with solvation energy terms improved accuracy .
Q. What in vitro models are suitable for evaluating cytotoxicity, and what controls are critical?
- Methodological Answer :
- Cell Lines : Use HepG2 (liver carcinoma) or MCF-7 (breast cancer) for oncology studies. Include primary hepatocytes to assess selectivity .
- Assay Controls :
- Positive Control : Doxorubicin (IC50 ~1 μM).
- Negative Control : Untreated cells + vehicle (DMSO <0.1%).
- Data Normalization : Express viability relative to ATP levels (CellTiter-Glo) to avoid interference from colored compounds .
Q. How can crystallization challenges be addressed for X-ray diffraction studies?
- Methodological Answer :
- Crystallization Screen : Use vapor diffusion (e.g., 24-well plates with PEG 4000 or methanol as precipitant).
- Data Collection : For twinned crystals, apply SHELXD for structure solution and refine with SHELXL using the TWIN command .
- Example : A related thieno[2,3-b]pyridine derivative required 15% PEG 4000 and 0.1 M Tris-HCl (pH 8.5) for suitable crystals .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
